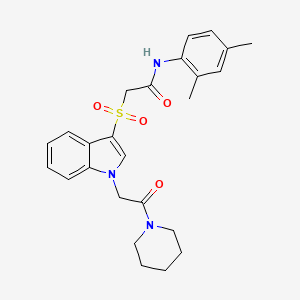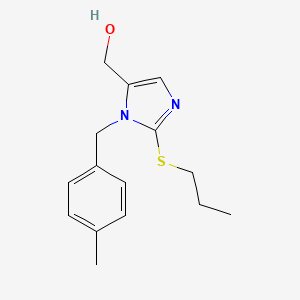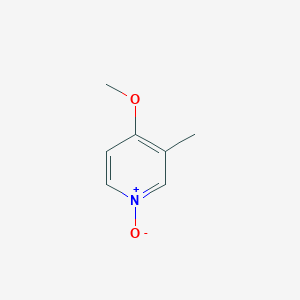![molecular formula C22H20FN5O4 B2438251 7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326852-06-5](/img/structure/B2438251.png)
7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with another pyrimidine ring. It also has a 3,4-dimethoxyphenyl group and a 3-fluorophenyl group attached to it. The presence of these functional groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrimido[4,5-d]pyrimidine core and the attached phenyl groups. The presence of the methoxy and fluoro substituents on the phenyl rings would influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrimido[4,5-d]pyrimidine core might undergo reactions typical of heterocyclic compounds, while the phenyl rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and fluoro groups could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Inhibition of DNA Repair Protein Ku70/80
Background: DNA double-strand breaks (DSBs) are critical lesions that can lead to genomic instability and cancer. The non-homologous end-joining (NHEJ) pathway is essential for repairing DSBs. The Ku70/80 heterodimer protein plays a central role in NHEJ by binding to DSBs and facilitating repair.
Application: STL127705 acts as a potent inhibitor of the Ku70/80 heterodimer protein. It disrupts the binding of Ku70/80 to DNA substrates, impairing the NHEJ pathway. Additionally, STL127705 inhibits the activation of DNA-PKCS kinase, another key player in DSB repair. By targeting Ku70/80, STL127705 sensitizes cancer cells to radiation treatment, potentially diminishing DSB repair and enhancing therapeutic outcomes .
Synergy with Olaparib in Castration-Resistant Prostate Cancer
Background: Castration-resistant prostate cancer (CRPC) remains a challenge in oncology. Homologous recombination (HR) and NHEJ repair pathways are crucial for maintaining genomic stability. Inhibiting these pathways can enhance the efficacy of cancer therapies.
Application: STL127705 synergizes with olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, in CRPC. By inhibiting both HR and NHEJ repair, STL127705 enhances the effects of olaparib. This combination therapy holds promise for treating CRPC and overcoming resistance to existing treatments .
- Antiproliferative Activity: STL127705 exhibits antiproliferative effects, making it a potential candidate for cancer therapy .
- Apoptosis Induction: STL127705 induces apoptosis (programmed cell death), which could be harnessed for targeted cancer treatments .
- Intermediate in Muscle Relaxant Papaverin Synthesis: STL127705 serves as an intermediate in the preparation of the muscle relaxant papaverin .
Wirkmechanismus
Target of Action
STL127705, also known as Compound L, is a potent inhibitor of the Ku 70/80 heterodimer protein . The primary targets of STL127705 are the Ku70/80 proteins and the DNA-PKCS kinase .
Mode of Action
STL127705 interferes with the binding of Ku70/80 to DNA, thereby inhibiting the activation of the DNA-PKCS kinase . This interference disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The Ku70/80 heterodimer protein and the DNA-PKCS kinase play crucial roles in the Non-Homologous End-Joining (NHEJ) pathway , which is important for the repair of DNA double-strand breaks (DSBs) in human cells . By inhibiting these proteins, STL127705 disrupts the NHEJ pathway, potentially leading to an accumulation of DNA damage .
Result of Action
STL127705 shows antiproliferative and anticancer activity . It has been found to decrease the expression of DNA-PKCS auto-phosphorylation in SF-767 cells . STL127705 also induces apoptosis, a form of programmed cell death . This suggests that STL127705 could potentially be used as a therapeutic agent in the treatment of cancer.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(3-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFCXYTLUJPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide](/img/structure/B2438168.png)
![5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2438169.png)
![ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2438170.png)

![3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2438173.png)
![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)

![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2438177.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2438183.png)
![2,4-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2438184.png)

![2-(Bicyclo[2.2.1]hept-2-yl)-3,5-dimethylcyclohexanone](/img/structure/B2438188.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2438189.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2438190.png)